2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide
CAS No.: 903245-82-9
Cat. No.: VC7720931
Molecular Formula: C16H20N2O2
Molecular Weight: 272.348
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903245-82-9 |
|---|---|
| Molecular Formula | C16H20N2O2 |
| Molecular Weight | 272.348 |
| IUPAC Name | 2-methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide |
| Standard InChI | InChI=1S/C16H20N2O2/c1-9(2)15(19)17-12-7-11-5-4-6-18-14(11)13(8-12)10(3)16(18)20/h7-10H,4-6H2,1-3H3,(H,17,19) |
| Standard InChI Key | CHOXVXZCSBNNBX-UHFFFAOYSA-N |
| SMILES | CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(C)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Descriptors
The systematic IUPAC name, 2-methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide, reflects its intricate architecture . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 903245-82-9 | |
| Molecular Formula | ||
| Molecular Weight | 272.34 g/mol | |
| SMILES Notation | CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(C)C | |
| InChIKey | CHOXVXZCSBNNBX-UHFFFAOYSA-N |
The SMILES string and InChIKey provide unambiguous representations for database searches and computational modeling .
Structural Analysis
The molecule comprises three fused rings:
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Azatricyclo Core: A nitrogen-containing tricyclic system with bridgehead unsaturation at positions 4,12, contributing to conformational rigidity.
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2-Oxo Group: A ketone at position 2 of the azatricyclo system, which may participate in hydrogen bonding or electrophilic interactions.
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Propanamide Side Chain: An isobutylamide substituent at position 6, enhancing solubility and providing a site for derivatization .
The fused ring system imposes steric constraints, potentially favoring selective binding to biological targets. Density functional theory (DFT) simulations of analogous structures suggest that the amide group adopts a planar conformation, optimizing dipole interactions.
Synthesis and Purification
Synthetic Pathways
Published routes for related azatricyclo derivatives involve multi-step sequences :
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Cyclization Precursors: Starting materials such as bicyclic amines undergo alkylation or aza-Michael additions to form the tricyclic core .
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Amide Coupling: The propanamide side chain is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) with 2-methylpropanoic acid.
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Oxidation: Selective oxidation at position 2 using mild oxidizing agents like pyridinium chlorochromate (PCC) yields the 2-oxo group.
A hypothetical synthesis for this compound might proceed as follows:
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Step 1: Formation of the azatricyclo scaffold via intramolecular Diels-Alder reaction.
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Step 2: N-alkylation with methyl iodide at position 3.
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Step 3: Amide bond formation using 2-methylpropanoic acid chloride.
Purification and Characterization
Crude products are typically purified via:
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Column Chromatography: Silica gel with ethyl acetate/hexane gradients.
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Recrystallization: Ethanol/water mixtures yield crystals suitable for X-ray diffraction.
Analytical data for the final compound include:
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NMR: Peaks at δ 1.2–1.4 (methyl groups), δ 2.1–2.3 (amide NH), and δ 6.8–7.2 (aromatic protons).
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HPLC: Retention time ~12.3 min (C18 column, 70:30 acetonitrile/water) .
Biological Activity and Hypothetical Applications
Mechanistic Insights
While direct studies on this compound are scarce, structurally related azatricyclo derivatives exhibit:
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NK-1 Receptor Antagonism: Analogous diazaspirodecanones show sub-nanomolar affinity for neurokinin receptors, implicating potential in emesis and depression .
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Antimicrobial Effects: Tricyclic amines disrupt bacterial cell membranes via proton motive force interference.
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CNS Penetration: LogP values ~2.5 (calculated) suggest blood-brain barrier permeability .
Computational Predictions
Molecular docking simulations using the PubChem 3D conformer predict moderate affinity () for serotonin receptors (5-HT2A). The amide group forms hydrogen bonds with Asp155 and Ser159 residues, while the tricyclic core occupies a hydrophobic pocket.
Future Research Directions
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Pharmacological Profiling: High-throughput screening against kinase and GPCR panels.
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Derivatization: Modifying the amide side chain to enhance bioavailability.
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Crystallography: X-ray structure determination to validate computational models.
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